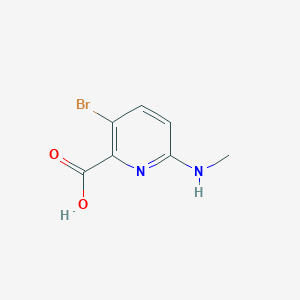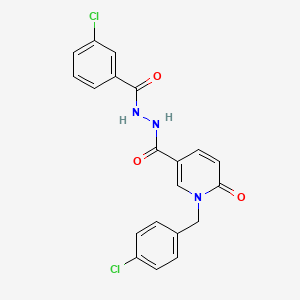
methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate, also known as MCTB, is a compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a thiazole derivative that has been synthesized through a multi-step process. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, such as our compound, is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These drugs are used for cholesterol management and cancer treatment, respectively. The structural similarity of our compound to these drugs suggests potential therapeutic applications .
Antiviral Activity
While specific studies on our compound are limited, related 4-oxo derivatives of pyrrole-3-carboxylic acids have demonstrated antiviral activity. Researchers have explored the cyclization of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones. Investigating our compound’s antiviral potential could be valuable .
Organic Synthesis and Methodology Development
The synthesis of pyrrolin-4-ones involves various approaches, including oxidative cyclization of β-enaminones and ring-opening cyclization of cyclopropyl ketones with primary amines. Our compound’s unique structure may contribute to the development of novel synthetic methodologies .
Bioactivity Studies
Exploring the biological activities of pyrrolin-4-ones is essential. Some derivatives exhibit antimalarial and HIV-1 protease inhibitory properties. Investigating our compound’s bioactivity profile could lead to new insights and potential applications .
Heterocyclic Chemistry
Our compound’s fused heterocyclic structure (pyrrole and thiazole) makes it interesting for further exploration. Researchers have synthesized related compounds with 4-hydroxy-2-quinolone moieties, which are valuable in drug research and development. Investigating similar derivatives could shed light on our compound’s properties .
Mechanistic Studies and Reaction Pathways
Understanding the cyclization modes and preferred pathways for our compound’s synthesis is crucial. Researchers have studied oxidative cyclization, Cu (II)-catalyzed cyclization, and other methods. Investigating the mechanistic details of our compound’s formation can enhance our knowledge of reaction mechanisms .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit menb, the 1,4-dihydroxy-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
It’s known that similar compounds inhibit menb by forming an adduct with coenzyme a (coa) .
Biochemical Pathways
The compound is likely to affect the menaquinone (MK) biosynthesis pathway, given its inhibition of the MenB enzyme . Menaquinone, also known as vitamin K2, plays a crucial role in bacterial energy metabolism. By inhibiting MenB, the compound could disrupt energy production in bacteria, leading to their death.
Result of Action
The result of the compound’s action would likely be the disruption of energy metabolism in bacteria, leading to their death. This is due to the compound’s potential inhibition of the MenB enzyme, which plays a crucial role in the menaquinone (MK) biosynthesis pathway .
properties
IUPAC Name |
methyl 4-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c1-27-20(26)13-8-6-12(7-9-13)15-11-29-21(22-15)23-19(25)18-10-16(24)14-4-2-3-5-17(14)28-18/h2-11H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLXKOLFEQRQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(4-oxo-4H-chromene-2-carboxamido)thiazol-4-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2830075.png)

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)
![N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2830082.png)
![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)


![(E)-2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2830087.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2830090.png)
![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2830092.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)